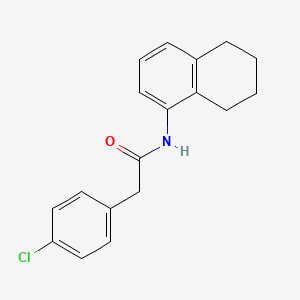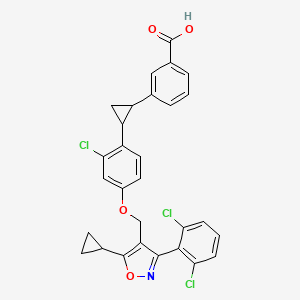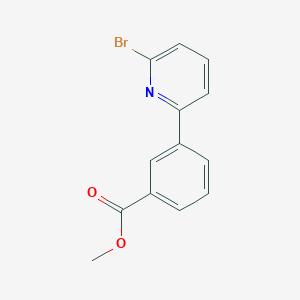
Methyl 3-(6-bromopyridin-2-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(6-bromopyridin-2-yl)benzoate is an organic compound with the molecular formula C13H10BrNO2. It is a derivative of benzoic acid and pyridine, featuring a bromine atom at the 6-position of the pyridine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-(6-bromopyridin-2-yl)benzoate can be synthesized through a multi-step process involving the bromination of pyridine followed by esterification with benzoic acid. The typical synthetic route involves:
Bromination: Pyridine is brominated at the 6-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Esterification: The brominated pyridine is then reacted with benzoic acid in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the ester linkage.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(6-bromopyridin-2-yl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while coupling with a boronic acid can produce a biaryl compound.
Applications De Recherche Scientifique
Methyl 3-(6-bromopyridin-2-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which Methyl 3-(6-bromopyridin-2-yl)benzoate exerts its effects depends on its specific application. In biochemical assays, it may act as a ligand binding to specific proteins or enzymes, modulating their activity. The bromine atom and ester functional group play crucial roles in its reactivity and interaction with molecular targets.
Comparaison Avec Des Composés Similaires
Methyl 3-(6-bromopyridin-2-yl)benzoate can be compared with other similar compounds such as:
Methyl 3-(6-chloropyridin-2-yl)benzoate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Methyl 3-(6-fluoropyridin-2-yl)benzoate: Contains a fluorine atom, which significantly alters its electronic properties and reactivity.
Methyl 3-(6-iodopyridin-2-yl)benzoate:
The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical properties and reactivity compared to its halogenated analogs.
Propriétés
Numéro CAS |
1094217-61-4 |
|---|---|
Formule moléculaire |
C13H10BrNO2 |
Poids moléculaire |
292.13 g/mol |
Nom IUPAC |
methyl 3-(6-bromopyridin-2-yl)benzoate |
InChI |
InChI=1S/C13H10BrNO2/c1-17-13(16)10-5-2-4-9(8-10)11-6-3-7-12(14)15-11/h2-8H,1H3 |
Clé InChI |
GTOADGBFVMASJE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC(=C1)C2=NC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Hydroxy-4-{[(quinoxalin-2-yl)methyl]amino}benzoic acid](/img/structure/B15062633.png)
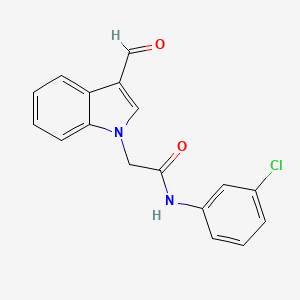
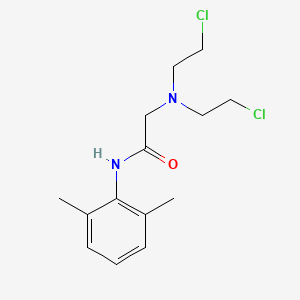
![12-cyclohexyl-9-((N,N-dimethylsulfamoyl)carbamoyl)-3-methoxy-4b,5-dihydrobenzo[3,4]cyclopropa[5,6]azepino[1,2-a]indole-5a(6H)-carboxylic acid](/img/structure/B15062646.png)
![(1'R,2S,10'aR)-1'-(prop-1-en-2-yl)-3',5',10',10'a-tetrahydro-1'H-spiro[aziridine-2,2'-pyrrolo[1,2-b]isoquinoline]](/img/structure/B15062649.png)
![{4'-[(Oxan-2-yl)oxy][1,1'-biphenyl]-4-yl}boronic acid](/img/structure/B15062651.png)
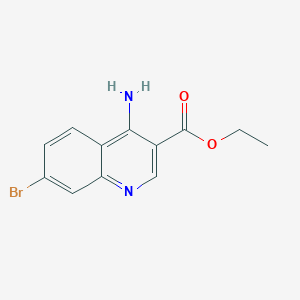
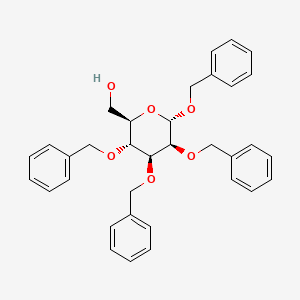
![4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B15062671.png)
![3-{[tert-Butyl(dimethyl)silyl]oxy}-4,5-dimethoxybenzaldehyde](/img/structure/B15062678.png)

![9-(2,3-Dichlorophenyl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B15062696.png)
